PROTAC Bcl-xL degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PROTAC Bcl-xL degrader-2 is a useful research compound. Its molecular formula is C68H80N8O14S3 and its molecular weight is 1329.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutics that harness the ubiquitin-proteasome system to selectively degrade target proteins. The Bcl-xL protein, an anti-apoptotic member of the Bcl-2 family, is implicated in various cancers, making it a crucial target for therapeutic intervention. Among the PROTACs developed, the Bcl-xL degrader-2 (DT2216) has shown promise in selectively degrading Bcl-xL while minimizing toxicity to platelets, a significant concern with traditional inhibitors.
Mechanism of Action
DT2216 is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to Bcl-xL, facilitating its ubiquitination and subsequent degradation via the proteasome. This mechanism is critical as it allows for selective targeting of cancer cells that rely on Bcl-xL for survival while sparing normal cells like platelets, which also depend on Bcl-xL but express minimal levels of VHL.
Table 1: Summary of PROTAC Bcl-xL Degrader-2 Characteristics
Characteristic | Description |
---|---|
Target Protein | Bcl-xL |
E3 Ligase | VHL |
Selectivity | High for cancer cells, low for platelets |
Potency (IC50) | 32.1 nM (MOLT-4 cells) |
Degradation Mechanism | Ubiquitination followed by proteasomal degradation |
Clinical Status | Under clinical trials |
Biological Activity and Efficacy
Research indicates that DT2216 demonstrates significant antitumor activity in various preclinical models. For instance, in MOLT-4 cells, which are dependent on Bcl-xL for survival, DT2216 exhibited an IC50 value of approximately 32.1 nM, indicating potent activity against these cells while showing over 200-fold selectivity compared to human platelets .
In a study evaluating its effects in small-cell lung cancer (SCLC), DT2216 was found to synergize with venetoclax (a BCL-2 inhibitor), enhancing its efficacy against tumors co-dependent on both Bcl-xL and Bcl-2 . The combination treatment resulted in significant tumor regression without causing severe thrombocytopenia, a common side effect associated with traditional Bcl-xL inhibitors.
Case Studies
-
Case Study: MOLT-4 Cell Line
- Objective: Assess the efficacy of DT2216 in a leukemia model.
- Findings: DT2216 effectively degraded Bcl-xL with an IC50 of 32.1 nM and showed reduced viability in MOLT-4 cells compared to controls.
- Conclusion: Demonstrated potential as a therapeutic agent against leukemia dependent on Bcl-xL.
-
Case Study: SCLC Models
- Objective: Evaluate DT2216's efficacy in SCLC xenografts.
- Findings: In vivo studies showed that administration of DT2216 at 5 mg/kg led to significant tumor growth delay and regression without inducing severe thrombocytopenia.
- Conclusion: Supports further clinical investigation as a dual-targeting therapy alongside venetoclax.
Comparative Analysis with Other PROTACs
Recent developments have led to the creation of dual degraders targeting both Bcl-xL and Bcl-2, such as 753b and WH244. These compounds have shown enhanced potency compared to DT2216, particularly in models where both proteins are co-expressed.
Table 2: Comparison of PROTACs Targeting Bcl-xL and Bcl-2
PROTAC | Target Proteins | Potency (IC50) | Selectivity | Clinical Status |
---|---|---|---|---|
DT2216 | Bcl-xL | 32.1 nM | High | Clinical Trials |
753b | Bcl-xL/Bcl-2 | <20 nM | Moderate | Preclinical Evaluation |
WH244 | Bcl-xL/Bcl-2 | <15 nM | Moderate | Preclinical Evaluation |
The development of PROTACs like DT2216 represents a significant advancement in targeted cancer therapy, particularly for malignancies dependent on anti-apoptotic proteins such as Bcl-xL. Its selective degradation mechanism offers a promising therapeutic strategy with reduced side effects compared to traditional inhibitors. Ongoing research into dual degraders may further enhance treatment efficacy and broaden the therapeutic landscape for cancers reliant on both Bcl-xL and Bcl-2. Future clinical trials will be crucial in determining the long-term safety and efficacy of these innovative agents.
Properties
Molecular Formula |
C68H80N8O14S3 |
---|---|
Molecular Weight |
1329.6 g/mol |
IUPAC Name |
2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]phenoxy]propyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C68H80N8O14S3/c1-45-60(91-44-70-45)49-20-16-47(17-21-49)41-69-63(80)55-40-50(77)42-76(55)64(81)61(68(2,3)4)72-58(78)25-29-85-31-33-87-35-37-89-39-38-88-36-34-86-32-30-84-27-8-10-46-18-22-51(23-19-46)90-28-9-15-57-59(65(82)83)73-67(93-57)75-26-24-48-11-7-12-52(53(48)43-75)62(79)74-66-71-54-13-5-6-14-56(54)92-66/h5-7,11-14,16-23,44,50,55,61,77H,9,15,24-43H2,1-4H3,(H,69,80)(H,72,78)(H,82,83)(H,71,74,79)/t50-,55+,61-/m1/s1 |
InChI Key |
LOJJAKUNUJJOKC-MXEISZGISA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCC#CC4=CC=C(C=C4)OCCCC5=C(N=C(S5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCC#CC4=CC=C(C=C4)OCCCC5=C(N=C(S5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.